molecular formula C23H22N2O7S B2523741 (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 877636-95-8

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B2523741
CAS No.: 877636-95-8
M. Wt: 470.5
InChI Key: SPTFYYVKZKLKGL-AATRIKPKSA-N
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Description

The compound (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS: 877636-95-8) is a heterocyclic molecule featuring a pyran-4-one core linked to a 4-methylpyrimidin-2-ylthio methyl group and a 3-(3,4,5-trimethoxyphenyl)acrylate ester. Its molecular formula is C₂₃H₂₂N₂O₇S with a molecular weight of 470.5 g/mol .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-14-7-8-24-23(25-14)33-13-16-11-17(26)20(12-31-16)32-21(27)6-5-15-9-18(28-2)22(30-4)19(10-15)29-3/h5-12H,13H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTFYYVKZKLKGL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a pyran ring, and an acrylate moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O7SC_{23}H_{22}N_{2}O_{7}S, with a molecular weight of 470.5 g/mol . The compound's structure can be represented as follows:

Property Value
Molecular FormulaC23H22N2O7S
Molecular Weight470.5 g/mol
CAS Number877636-95-8

Antimicrobial Properties

Studies have indicated that compounds similar to (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives exhibit significant antimicrobial activity. For instance, research has shown that pyran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Recent investigations into the anticancer properties of related compounds have revealed promising results. For example, a study on structurally similar pyran derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins . The specific mechanisms by which (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives exert their effects are still under investigation but may involve interaction with cellular signaling pathways.

The biological activity of (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA/RNA Interaction : It could modulate gene expression by interacting with nucleic acids.
  • Cell Signaling Modulation : The compound may affect signaling pathways that regulate cell proliferation and apoptosis .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various pyran derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their activity significantly, suggesting that (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives could be further optimized for better efficacy .

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, a related compound was observed to inhibit cell proliferation and induce apoptosis in breast cancer cells. The findings highlighted the importance of structural features in determining the biological activity and suggested potential therapeutic uses for pyran-based compounds in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study by Umesha et al. demonstrated that derivatives containing thioether linkages showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antioxidant Properties

Compounds with similar structural features have been evaluated for their antioxidant capabilities:

  • Mechanism : The presence of the pyrimidine and pyran moieties contributes to radical scavenging abilities, protecting cellular components from oxidative damage .

Enzyme Inhibition

The compound may interact with specific enzymes, potentially acting as an inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases. The thioether group may enhance binding affinity to enzyme active sites .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine compound.
  • Thioether Formation : Reaction with a thiol introduces the thioether linkage.
  • Cyclization : A cyclization reaction forms the pyran ring.
  • Esterification : The final step involves esterification with an appropriate acid to yield the final product.

These synthetic routes can be optimized for yield and cost-effectiveness by employing advanced techniques such as continuous flow reactors .

Antimicrobial Activity Study

A study conducted by Umesha et al. evaluated the antimicrobial properties of synthesized compounds similar to the target compound. The results indicated strong antibacterial activity against Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections .

Research on Antioxidant Capacity

Research published in 2020 highlighted the antioxidant capacity of compounds with similar structures using DPPH radical scavenging assays. Results demonstrated effective reduction of oxidative stress markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran/Pyrimidine Cores

(a) (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
  • Key Difference : Lacks the 4-methyl group on the pyrimidine ring compared to the target compound .
  • Implications: The methyl group in the target compound may enhance lipophilicity or influence binding interactions in biological systems.
(b) 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Structure: Shares a pyran-4-one core but substitutes the acrylate ester with a benzoate group and a 4-methoxyphenoxy side chain .

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Core Structure : Features a thiazolo[3,2-a]pyrimidine ring instead of a pyran-4-one system .
  • Functional Groups : Includes a 2,4,6-trimethoxybenzylidene group, differing in substitution pattern from the target compound’s 3,4,5-trimethoxyphenyl acrylate.
  • Crystal Data: The thiazolo ring is puckered (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
  • Molecular Weight: C₂₈H₂₇N₃O₇S (≈549 g/mol) vs.

Pyrimidine-Thioether Analogues

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Contains a pyrimidine-thioether linked to a thietan-3-yloxy group and an acetate ester .
  • Synthesis : Prepared from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane, contrasting with the target compound’s unreported synthesis route .
  • Key Contrast : The absence of the pyran-4-one and trimethoxyphenyl groups reduces structural complexity compared to the target compound.

Trimethoxyphenyl-Containing Compounds

3-(3,4,5-Trimethoxyphenyl)acrylate vs. 2,4,6-Trimethoxybenzylidene
  • Electronic Effects : The 3,4,5-trimethoxy substitution (target compound) creates a symmetrical electron-donating environment, whereas 2,4,6-trimethoxy groups (thiazolo derivative) may induce steric hindrance .
  • Biological Relevance : Both substitution patterns are associated with tubulin inhibition or anticancer activity in literature, though direct evidence for these compounds is lacking .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Construct the pyrimidine-thioether moiety via nucleophilic substitution between 4-methylpyrimidin-2-thiol and a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2 : Introduce the acrylate group through a Wittig or Horner-Wadsworth-Emmons reaction using 3,4,5-trimethoxyphenylacetic acid derivatives. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can single-crystal X-ray diffraction (SCXRD) be employed to determine the stereochemistry of this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation from a saturated ethanol or acetonitrile solution .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Process data with SHELXL (for small molecules) to refine atomic coordinates and validate the (E)-configuration of the acrylate group. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15:1 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm connectivity. Key signals: pyran-4-oxo (δ ~170 ppm in ¹³C), acrylate vinyl protons (δ 6.2–7.1 ppm in ¹H) .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S–C (650–750 cm⁻¹) .
  • HRMS : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ within 2 ppm error) .

Q. How can researchers optimize reaction yields for intermediates like the pyran-4-one core?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyranone functionalization .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Workup : Acid-base extraction removes unreacted starting materials, improving crude yield to ~70–80% .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :
  • Software : Gaussian 16 or NWChem for DFT calculations (B3LYP/6-31G* basis set) to estimate logP, solubility, and dipole moments .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., tubulin or kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Case Study : If NMR suggests a planar acrylate group but SCXRD shows non-coplanarity, re-examine solvent effects (e.g., DMSO may stabilize intramolecular H-bonding, altering NMR shifts) .
  • Validation : Cross-check with variable-temperature NMR or Raman spectroscopy to assess conformational flexibility .

Q. What strategies are effective for improving the compound’s stability in aqueous buffers for biological assays?

  • Methodological Answer :
  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and reduce hydrolysis of the acrylate ester .
  • pH Control : Maintain buffers at pH 6.5–7.4 to prevent degradation of the pyran-4-one ring .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4,5-trimethoxyphenyl group?

  • Methodological Answer :
  • Analog Synthesis : Replace the trimethoxy group with halogens or methyl groups via Suzuki-Miyaura coupling .
  • Assays : Test analogs in vitro against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use a KinomeScan panel to measure binding affinity across 468 kinases.
  • Cellular Assays : Monitor phosphorylation of downstream targets (e.g., ERK, AKT) via Western blot .
  • Co-crystallization : Soak the compound into kinase crystals (e.g., CDK2) to resolve binding modes at 1.8–2.2 Å resolution .

Q. How can researchers address poor reproducibility in synthetic steps involving thioether formation?

  • Methodological Answer :
  • Troubleshooting : Trace moisture or oxygen can oxidize thiol intermediates. Use Schlenk-line techniques under N₂ and molecular sieves to dry solvents .
  • Alternative Routes : Employ Mitsunobu conditions (DIAD, PPh₃) for thioether formation with higher stereochemical control .

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